
CID 19966608
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,7-Tetramethyltetrasiloxane is a cyclic organosilicon compound with the molecular formula C4H16O4Si4. It is a member of the siloxane family, which consists of silicon-oxygen bonds. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications.
Vorbereitungsmethoden
1,3,5,7-Tetramethyltetrasiloxane can be synthesized through hydrosilylation reactions. One common method involves the reaction of 1,3,5,7-tetramethylcyclotetrasiloxane with vinyl compounds in the presence of a platinum catalyst. The reaction conditions typically include a temperature of around 90°C and a catalyst concentration of 8 ppm . Industrial production methods often involve similar hydrosilylation reactions, but on a larger scale, with careful control of reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,3,5,7-Tetramethyltetrasiloxane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, forming organosilicon products.
Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.
Reduction: It can act as a reducing agent, particularly in the presence of organometallic catalysts.
Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of different siloxane derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5,7-Tetramethyltetrasiloxane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: The compound is used in the development of biocompatible materials and drug delivery systems. Its stability and low toxicity make it suitable for biomedical applications.
Medicine: It is explored for use in medical devices and implants due to its biocompatibility and mechanical properties.
Industry: 1,3,5,7-Tetramethyltetrasiloxane is used in the production of silicone resins, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,3,5,7-tetramethyltetrasiloxane involves its ability to undergo hydrosilylation reactions. The silicon-hydrogen bonds in the compound are polarized, leading to the formation of hydridic hydrogen. This makes it a milder reducing agent compared to other metal-based hydrides. The compound can form hybrid inorganic-organic polymers with dienes, which are suitable for various applications, including circuit board resins .
Vergleich Mit ähnlichen Verbindungen
1,3,5,7-Tetramethyltetrasiloxane can be compared with other similar compounds, such as:
1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane: This compound also undergoes hydrosilylation reactions but has vinyl groups instead of methyl groups, leading to different reactivity and applications.
1,3,5,7-Tetramethylcyclotetrasiloxane: Similar in structure but lacks the vinyl groups, making it less reactive in certain hydrosilylation reactions.
1,3,5,7-Tetramethyltetrasiloxane stands out due to its unique combination of stability, reactivity, and versatility in forming various organosilicon compounds and polymers.
Eigenschaften
Molekularformel |
C4H12O3Si4 |
|---|---|
Molekulargewicht |
220.48 g/mol |
InChI |
InChI=1S/C4H12O3Si4/c1-8-5-10(3)7-11(4)6-9-2/h1-4H3 |
InChI-Schlüssel |
MWNCYKISKHAKIN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]O[Si](C)O[Si](C)O[Si]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


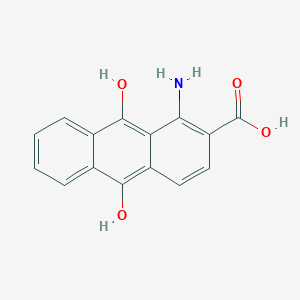
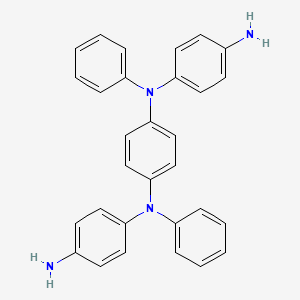
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)

![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
![2-Amino-2-[(benzylsulfamoyl)imino]acetamide](/img/structure/B14318592.png)
![Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane](/img/structure/B14318594.png)
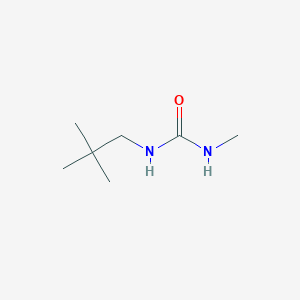
![4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione](/img/structure/B14318602.png)
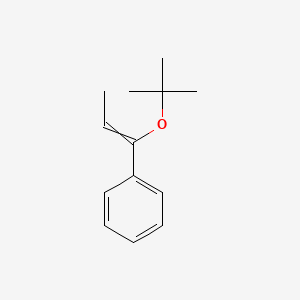
![2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate](/img/structure/B14318610.png)
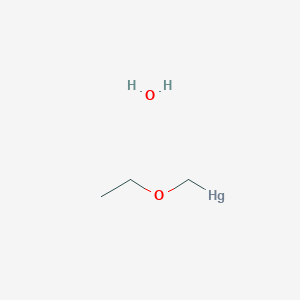
![4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,2,3-benzotriazine](/img/structure/B14318628.png)
